molecular formula C15H18N2O2S B279093 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide

4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide

Katalognummer B279093
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: UISLIXUKBVHZGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. In

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including PLCγ2 and AKT. This leads to activation of downstream pathways that promote cell survival and proliferation. 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cell malignancies, 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the proliferation and survival of normal B cells. This is because BTK is also involved in normal B-cell development and function. However, 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has not been shown to have significant effects on other immune cells, such as T cells and natural killer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is its specificity for BTK, which minimizes off-target effects. Another advantage is its potency, which allows for effective inhibition of BTK activity at low concentrations. However, one limitation of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is its solubility, which can be a challenge for in vivo studies. Another limitation is its short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

For research on 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide include clinical trials in B-cell malignancies, as well as studies on its potential use in autoimmune diseases and other non-malignant conditions. Other future directions include the development of more potent and selective BTK inhibitors, as well as combination therapies with other targeted agents. Finally, further studies are needed to elucidate the long-term effects of BTK inhibition on normal B-cell function and immune surveillance.

Synthesemethoden

The synthesis of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of 4-isopropylbenzenesulfonyl chloride, the reaction of 4-isopropylbenzenesulfonyl chloride with 3-pyridinemethanol, and the final reaction of the resulting product with ammonia gas to yield 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide. The yield of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is around 50%, and the purity can be increased through recrystallization.

Wissenschaftliche Forschungsanwendungen

4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has potent antitumor activity in xenograft models of B-cell malignancies.

Eigenschaften

Produktname

4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide

Molekularformel

C15H18N2O2S

Molekulargewicht

290.4 g/mol

IUPAC-Name

4-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-12(2)14-5-7-15(8-6-14)20(18,19)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3

InChI-Schlüssel

UISLIXUKBVHZGN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2

Kanonische SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.